molecular formula C16H14ClNO4 B4955203 5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid

5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid

Cat. No. B4955203
M. Wt: 319.74 g/mol
InChI Key: KRTHYUOCDKWNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its anti-inflammatory, analgesic, and antipyretic properties. It is a potent inhibitor of cyclooxygenase (COX) and has been shown to have a wide range of biological activities.

Mechanism of Action

5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid acid is a potent inhibitor of COX, which is responsible for the production of prostaglandins. Prostaglandins play a key role in the inflammatory response by promoting vasodilation, increasing vascular permeability, and inducing pain and fever. By inhibiting COX, 5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid acid reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid acid has been shown to have a wide range of biological activities. It has been shown to inhibit the growth of tumor cells, induce apoptosis (programmed cell death), and modulate the immune response. 5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid acid has also been shown to have neuroprotective effects, as it can reduce the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid acid is a potent and selective inhibitor of COX, which makes it a valuable tool for studying the role of prostaglandins in various biological processes. However, its use in lab experiments is limited by its low solubility in water and its potential to interfere with other cellular processes. Additionally, 5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid acid has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.

Future Directions

There are several areas of research that could benefit from further investigation of 5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid acid. One area is the development of novel anti-inflammatory and analgesic drugs based on the structure of 5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid acid. Another area is the investigation of the potential use of 5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid acid in the treatment of cancer, as it has shown promising results in preclinical studies. Finally, the neuroprotective effects of 5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid acid warrant further investigation, as they could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid acid can be synthesized by the reaction of 2-methoxybenzoyl chloride with 5-amino-2-chlorobenzoic acid in the presence of triethylamine. The resulting product is then acetylated with acetic anhydride to yield 5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid acid. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions, such as arthritis, gout, and menstrual pain. 5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid acid has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro and in vivo.

properties

IUPAC Name

5-chloro-2-[[2-(2-methoxyphenyl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-22-14-5-3-2-4-10(14)8-15(19)18-13-7-6-11(17)9-12(13)16(20)21/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTHYUOCDKWNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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